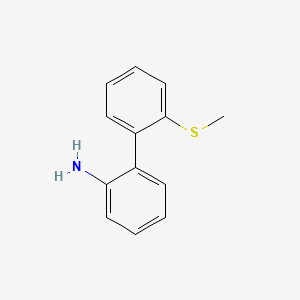

2-(2-Methylsulfanylphenyl)aniline

概要

説明

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methylsulfanyl group attached to one of the phenyl rings and an amine group attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a methylsulfanyl group.

Industrial Production Methods

Industrial production of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

化学反応の分析

Types of Reactions

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles depending on the desired product

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted biphenyl derivatives

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various molecular targets, such as enzymes and receptors, making it a candidate for drug development. The methylsulfanyl group enhances its binding affinity, which is crucial for therapeutic efficacy. Notably, compounds with similar structures have shown promise in treating diseases like malaria and leishmaniasis .

Case Studies

- Antimicrobial Activity : Research has demonstrated that derivatives of 2-(2-Methylsulfanylphenyl)aniline exhibit antimicrobial properties, potentially serving as lead compounds for developing new antibiotics.

- Cancer Research : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, suggesting a role in oncology research .

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through substitution reactions, leading to the formation of more complex molecules. This property is particularly valuable in the development of new materials and pharmaceuticals.

Polymer Production

In polymer chemistry, this compound can act as a photoinitiator in polymerization processes. It generates free radicals under UV light, facilitating the formation of polymeric materials used in coatings and adhesives .

Material Science

Dyes and Pigments

The compound's unique chemical properties enable its use in the production of dyes and pigments. Its ability to absorb light makes it suitable for applications in colorants for textiles and inks .

Coatings and Inks

In industrial applications, this compound is incorporated into high-speed inks, such as those used in flexographic printing. Its stability under UV light enhances the durability of printed materials .

Enzyme Inhibition Studies

Research indicates that this compound can be employed in studies involving enzyme inhibition. The amine group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This characteristic is useful for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development, antimicrobial agents | Potential treatments for malaria and leishmaniasis |

| Organic Synthesis | Building block for new compounds | Versatile reactions leading to complex derivatives |

| Material Science | Dyes, pigments, coatings | Used in high-speed inks and textile colorants |

| Enzyme Inhibition | Studies on enzyme activity | Useful for developing enzyme inhibitors |

| Polymer Production | Photoinitiator in polymerization | Generates free radicals under UV light |

作用機序

The mechanism of action of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is unique due to the presence of both the methylsulfanyl and amine groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

特性

CAS番号 |

73671-44-0 |

|---|---|

分子式 |

C13H13NS |

分子量 |

215.32 g/mol |

IUPAC名 |

2-(2-methylsulfanylphenyl)aniline |

InChI |

InChI=1S/C13H13NS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3 |

InChIキー |

HDMOSIDULAIQAO-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1C2=CC=CC=C2N |

正規SMILES |

CSC1=CC=CC=C1C2=CC=CC=C2N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BPP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。